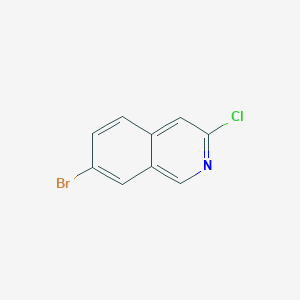

7-Bromo-3-chloroisoquinoline

Description

Significance of the Isoquinoline (B145761) Scaffold in Organic Chemistry

The isoquinoline scaffold, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in organic and medicinal chemistry. rsc.orgnih.gov This structural motif is present in a multitude of natural products, particularly alkaloids like papaverine (B1678415) and morphine, which exhibit potent physiological effects. thieme-connect.de The isoquinoline framework serves as a versatile template for the design and synthesis of novel compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. nih.govresearchgate.net Its importance is underscored by the continuous development of new synthetic methodologies to construct and functionalize the isoquinoline core, moving beyond traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions. researchgate.netacs.org The inherent reactivity of the isoquinoline ring system, particularly its susceptibility to both electrophilic and nucleophilic substitution, allows for extensive chemical modification, making it a valuable building block in the synthesis of complex molecular architectures. shahucollegelatur.org.inscribd.com

Overview of Halogenated Heterocycles in Synthetic and Medicinal Chemistry

Halogenated heterocyclic compounds, which feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to a heterocyclic ring, are of paramount importance in synthetic and medicinal chemistry. jeyamscientific.in The incorporation of halogens can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net In synthetic chemistry, the halogen atoms act as versatile handles for a variety of chemical transformations, most notably in cross-coupling reactions like the Suzuki-Miyaura coupling, which are instrumental in forming new carbon-carbon bonds. smolecule.com This reactivity allows for the construction of complex molecules from simpler, halogenated precursors. In medicinal chemistry, the strategic placement of halogen atoms is a common tactic in drug design to enhance efficacy and pharmacokinetic profiles. researchgate.net

Research Context of 7-Bromo-3-chloroisoquinoline

The focused research on this compound stems from its specific and interesting substitution pattern, which presents unique opportunities for selective chemical manipulation.

This compound is a dihalogenated isoquinoline with the molecular formula C₉H₅BrClN. smolecule.com The presence of two different halogen atoms at distinct positions on the isoquinoline ring system—a bromine atom at the 7-position and a chlorine atom at the 3-position—is a key feature. This unique arrangement influences the electronic properties and reactivity of the molecule. smolecule.com The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. For instance, the carbon-bromine bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond, enabling site-selective modifications. This differential reactivity is crucial for the sequential introduction of different substituents, providing a pathway to a wide array of complex isoquinoline derivatives that would be difficult to access through other synthetic routes.

The rationale for the focused investigation of this compound lies in its potential as a versatile building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. smolecule.com The ability to selectively functionalize the 3- and 7-positions allows for the systematic exploration of the structure-activity relationships of isoquinoline derivatives. By introducing various functional groups at these positions, researchers can fine-tune the biological activity or material properties of the resulting compounds. This specific dihalo-isoquinoline serves as a valuable intermediate for creating libraries of compounds for high-throughput screening in drug discovery programs or for developing new organic materials with tailored electronic and photophysical properties. smolecule.com

Chemical and Physical Properties

The fundamental characteristics of this compound are summarized in the following table, providing a snapshot of its key physical and chemical identifiers.

| Property | Value |

| CAS Number | 1029720-65-7 sigmaaldrich.comapolloscientific.co.uk |

| Molecular Formula | C₉H₅BrClN smolecule.comsigmaaldrich.com |

| Molecular Weight | 242.50 g/mol smolecule.comchemsrc.com |

| Appearance | Off-white to pale yellow crystalline powder tradeindia.com |

| Melting Point | 126-128 °C tradeindia.com |

| Solubility | Insoluble in water; soluble in organic solvents like DMSO and ethanol (B145695) tradeindia.com |

| Purity | Typically ≥95% acints.com |

| Storage | Store in a cool, dry, and well-ventilated area in a tightly sealed container sigmaaldrich.comtradeindia.com |

Synthesis and Reactions

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired substitution pattern. One plausible synthetic route involves the initial synthesis of a substituted isoquinoline precursor followed by halogenation steps. For instance, a common method for introducing a chlorine atom at the 3-position of an isoquinoline ring is through the treatment of the corresponding isoquinolin-3-ol with a chlorinating agent like phosphorus oxychloride. Subsequent bromination at the 7-position can be achieved using a suitable brominating agent and catalyst.

The reactivity of this compound is dominated by the chemistry of its two halogen substituents. As previously mentioned, the differential reactivity of the C-Br and C-Cl bonds is a key feature. The compound can participate in a variety of chemical transformations, including:

Nucleophilic Aromatic Substitution: The chlorine atom at the 3-position is susceptible to nucleophilic attack, allowing for its replacement with various nucleophiles such as amines, alkoxides, and thiolates.

Cross-Coupling Reactions: The bromine atom at the 7-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. smolecule.com

Reduction: The halogen atoms can be removed through reduction reactions, yielding either 7-bromoisoquinoline (B118868) or 3-chloroisoquinoline (B97870), or the parent isoquinoline, depending on the reaction conditions.

Oxidation: The isoquinoline ring can be oxidized to form N-oxides or other oxidized derivatives. osi.lv

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-bromo-3-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-8-2-1-6-4-9(11)12-5-7(6)3-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPICPAIKTJPYEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CN=C(C=C21)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679865 | |

| Record name | 7-Bromo-3-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029720-65-7 | |

| Record name | 7-Bromo-3-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromo-3-chloroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 7 Bromo 3 Chloroisoquinoline and Its Precursors

Strategies for Isoquinoline (B145761) Core Construction

The synthesis of the isoquinoline ring system is a well-established field in organic chemistry, with several named reactions providing the foundation for its construction. researchgate.net Modern advancements have further refined these methods, offering improved yields, milder conditions, and broader substrate scopes. These strategies generally involve the cyclization of a substituted phenethylamine (B48288) derivative or the assembly of the heterocyclic ring through metal-catalyzed processes.

The Bischler-Napieralski reaction is a classic and robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular electrophilic cyclization of a β-phenylethylamide. nrochemistry.comwikipedia.org The resulting dihydroisoquinoline can then be oxidized to the corresponding aromatic isoquinoline. nrochemistry.comrsc.org The reaction is typically promoted by a dehydrating agent in acidic conditions. nrochemistry.com

Modern modifications to this reaction have focused on expanding its utility and improving its efficiency. For the synthesis of a precursor to 7-Bromo-3-chloroisoquinoline, the starting material would be an appropriately substituted N-acyl-β-phenylethylamine, such as N-(2-(4-bromophenyl)ethyl)acetamide. The success of the cyclization is highly dependent on the electronic nature of the aromatic ring; electron-donating groups enhance the reaction's efficacy. nrochemistry.comjk-sci.com

Recent advancements include the use of milder and more efficient dehydrating agents and catalysts. While traditional reagents include phosphorus pentoxide (P₂O₅) and phosphoryl chloride (POCl₃), newer methods employ reagents like triflic anhydride (B1165640) (Tf₂O) or polyphosphoric acid (PPA). wikipedia.orgslideshare.net Microwave-assisted Bischler-Napieralski reactions have also been developed, significantly reducing reaction times and often improving yields. organic-chemistry.org A key challenge can be the formation of styrene (B11656) derivatives as byproducts through a retro-Ritter reaction, a side reaction that can be minimized by using nitriles as solvents or by employing oxalyl chloride to generate N-acyliminium intermediates. jk-sci.comorganic-chemistry.org

The reaction mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the specific reaction conditions. wikipedia.org The nitrilium intermediate pathway is often favored in explaining the formation of certain byproducts. organic-chemistry.org

Table 1: Comparison of Reagents in Bischler-Napieralski Reactions

| Dehydrating Agent | Typical Conditions | Notes |

| Phosphorus pentoxide (P₂O₅) / POCl₃ | Refluxing POCl₃ | Effective for electron-deficient aromatic rings. wikipedia.org |

| Phosphoryl chloride (POCl₃) | Refluxing in toluene (B28343) or xylene | Widely used, standard conditions. slideshare.netorganic-chemistry.org |

| Triflic anhydride (Tf₂O) | -20 °C to 0 °C in DCM with a base | Milder conditions, suitable for sensitive substrates. nrochemistry.com |

| Polyphosphoric acid (PPA) | High temperature (e.g., 150 °C) | Strong dehydrating agent, often used for less reactive substrates. wikipedia.org |

| Microwave Irradiation | 140 °C, 30 min, neat or in toluene | Rapid synthesis, improved yields. organic-chemistry.org |

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgorganicreactions.org This Schiff base is formed by the condensation of a substituted benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. chemistry-reaction.comwordpress.com For synthesizing a 7-bromo-isoquinoline precursor, 4-bromobenzaldehyde (B125591) would be a logical starting material.

The classical Pomeranz-Fritsch reaction often suffers from low yields and harsh conditions, typically requiring strong acids like concentrated sulfuric acid. wikipedia.orgresearchgate.net This has led to the development of several modifications. One significant improvement is the Schlittler-Müller modification, which starts from a benzylamine (B48309) and glyoxal (B1671930) semiacetal. drugfuture.com Another key advancement involves the use of alternative Lewis acids and promoting agents, such as trifluoroacetic anhydride and lanthanide triflates, which can lead to cleaner reactions and better yields. wikipedia.org

A recent modified procedure utilizes trimethylsilyl (B98337) triflate (TMSOTf) and an amine base, which activates the dimethylacetals required for the cyclization under milder conditions. nih.gov This approach has successfully expanded the scope of accessible 1,2-dihydroisoquinolines, which are valuable intermediates that can be oxidized to the fully aromatic isoquinoline products. nih.gov The Pomeranz-Fritsch synthesis is particularly useful for accessing isoquinolines with substitution patterns that are difficult to achieve with other methods. organicreactions.org

The Pictet-Spengler reaction is a powerful and widely used method for constructing tetrahydroisoquinolines via the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclodehydration. wikipedia.org While it traditionally yields tetrahydroisoquinolines, these can be readily oxidized to the corresponding isoquinolines. organic-chemistry.org The reaction is mechanistically related to the Mannich reaction. wikipedia.org

Advancements in the Pictet-Spengler reaction have focused on broadening its scope and achieving stereocontrol. The reaction works exceptionally well with electron-rich aromatic systems like indoles but requires stronger acids and higher temperatures for less nucleophilic rings such as a substituted phenyl group. wikipedia.org To overcome this, the N-acyliminium ion variant of the Pictet-Spengler reaction has been developed. Acylation of the intermediate imine generates a highly electrophilic N-acyliminium ion, which can cyclize onto even deactivated aromatic rings under mild conditions. wikipedia.org

Furthermore, the development of asymmetric Pictet-Spengler reactions has been a major focus. Enantioselective synthesis has been achieved using chiral Brønsted acids, such as chiral phosphoric acids, or through organocatalysis. nih.govacs.org Gold-catalyzed asymmetric Pictet-Spengler reactions have also been reported, providing high yields and excellent enantioselectivities for the synthesis of chiral tetrahydro-β-carbolines. acs.org These asymmetric methods are crucial for the synthesis of biologically active alkaloids and pharmaceuticals. aalto.fi

In recent decades, transition-metal-catalyzed reactions have emerged as powerful tools for the synthesis of heterocyclic compounds, including isoquinolines. mdpi.com These methods often offer high efficiency, regioselectivity, and functional group tolerance, proceeding through C-H activation, cross-coupling, and annulation cascades. nih.gov

Palladium catalysis has been extensively used for constructing the isoquinoline core. One common strategy involves the palladium-catalyzed coupling of an enolate with an ortho-functionalized aryl halide, which furnishes a protected 1,5-dicarbonyl moiety that can be cyclized with an ammonia (B1221849) source. rsc.org This approach provides excellent regioselectivity and tolerates a wide range of substituents.

Another powerful method is the palladium- and copper-catalyzed coupling and cyclization of terminal acetylenes with the tert-butylimine of an o-iodobenzaldehyde. organic-chemistry.org This sequence allows for the rapid, one-pot synthesis of isoquinolines in high yields. organic-chemistry.org Palladium-catalyzed domino reactions, such as a Heck/intermolecular cross-coupling cascade starting from 2-(1-alkynyl)benzaldimines, have also been developed to afford functionalized isoquinoline derivatives. rsc.org Furthermore, palladium-catalyzed intramolecular α-arylation of esters provides a concise route to the tetrahydroisoquinoline ring system, which can be subsequently oxidized. mdpi.com

Table 2: Examples of Palladium-Catalyzed Isoquinoline Syntheses

| Reaction Type | Starting Materials | Catalyst System | Product Type |

| Enolate Arylation/Cyclization | Enolate, ortho-functionalized aryl halide | Pd catalyst | Substituted Isoquinoline rsc.org |

| Coupling/Cyclization | o-Iodobenzaldehyde imine, terminal acetylene | Pd and Cu catalysts | Substituted Isoquinoline organic-chemistry.org |

| Domino Heck/Cross-Coupling | 2-(1-Alkynyl)benzaldimine | Pd catalyst | 4-Alkylated Isoquinoline rsc.org |

| Intramolecular α-Arylation | Aryl iodide with ester enolate | Pd(PPh₃)₄ | Tetrahydroisoquinoline mdpi.com |

Rhodium-catalyzed C-H activation and annulation has become a highly effective and atom-economical strategy for synthesizing substituted isoquinolines and related isoquinolones. nih.govrsc.org These reactions typically employ a directing group on the aromatic substrate to guide the regioselective activation of an ortho C-H bond.

For instance, Rh(III)-catalyzed annulation of benzamides with alkynes is a well-established method for producing isoquinolones. mdpi.com Similarly, aryl amidines can react with α-substituted ketones under rhodium catalysis to yield 1-aminoisoquinolines. acs.org The use of a simple hydrazine (B178648) moiety as a directing group allows for the efficient coupling of arylhydrazines with internal alkynes to form isoquinolines, proceeding via C-H activation and subsequent N-N bond cleavage. nih.gov

These rhodium-catalyzed methods are valued for their broad substrate scope, excellent functional group tolerance, and often mild reaction conditions. acs.orgacs.org Catalysts such as [Cp*RhCl₂]₂ are commonly used, often in the presence of a silver salt co-catalyst. researchgate.net The versatility of this approach allows for the construction of complex, highly substituted isoquinoline frameworks from readily available starting materials. rsc.orgorganic-chemistry.org

Metal-Catalyzed Annulation and Cyclization Reactions

Copper-Catalyzed Cyclizations

Copper catalysis has emerged as a powerful and economical tool for the synthesis of isoquinoline derivatives. These methods often proceed under mild conditions and exhibit high functional group tolerance.

One efficient approach involves the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives. This reaction can be performed in water, an environmentally benign solvent, without the need for organic co-solvents, additives, or ligands. The process is initiated by a copper catalyst, such as copper iodide (CuI), and proceeds to form the isoquinoline ring system in high yields. By choosing whether to protect the oxime's hydroxyl group, the reaction can be selectively directed to produce either isoquinolines or isoquinoline N-oxides, demonstrating the versatility of this method. nih.gov

Another significant copper-catalyzed method is a three-component tandem reaction involving 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) (CH₃CN). acs.orgorganic-chemistry.org This process facilitates the formation of densely functionalized isoquinolines through a [3 + 2 + 1] cyclization. A key feature of this reaction is the in-situ nitrogen atom transfer from acetonitrile, which becomes incorporated into the isoquinoline ring. This strategy allows for the construction of the C–N bond via the cleavage of the C≡N triple bond, a novel transformation in isoquinoline synthesis. acs.org The reaction is typically catalyzed by a copper(I) source and proceeds with high selectivity. acs.orgorganic-chemistry.org

| Method | Precursors | Catalyst | Key Features | Yield |

| Intramolecular Cyclization | (E)-2-alkynylaryl oxime derivatives | CuI | Performed in water; selective to isoquinolines or N-oxides. nih.gov | Moderate to High nih.gov |

| Three-Component Tandem Reaction | 2-bromoaryl ketones, terminal alkynes, CH₃CN | Copper(I) salts | N atom transfer from acetonitrile; [3+2+1] cyclization. acs.orgorganic-chemistry.org | Good to Excellent acs.org |

Ruthenium-Catalyzed C-H Functionalization

Ruthenium-catalyzed C-H activation and functionalization represent a highly atom-economical and efficient strategy for constructing the isoquinoline scaffold. These reactions typically involve the use of a directing group to guide the regioselective formation of new carbon-carbon and carbon-nitrogen bonds.

A common approach is the oxidative annulation of benzamides with alkynes. In this transformation, a ruthenium(II) catalyst, such as [RuCl₂(p-cymene)]₂, facilitates the reaction. An internal oxidant, often a copper salt like Cu(OAc)₂·H₂O, is typically required. nih.gov The reaction proceeds through a C-H activation step at the ortho-position of the benzamide (B126), followed by insertion of the alkyne and subsequent cyclization to form an isoquinolone ring. The use of a directing group, such as an 8-aminoquinoline (B160924) moiety attached to the benzamide nitrogen, ensures high regioselectivity. nih.gov This methodology is compatible with a broad range of substrates, including both symmetrical and unsymmetrical alkynes. nih.gov

Variations of this method utilize different directing groups and reaction conditions to achieve the synthesis of diverse isoquinoline and isoquinolone derivatives. For instance, the free amine of primary benzylamines can act as a directing group for the annulation with sulfoxonium ylides, providing isoquinolines without the need for an external oxidant. organic-chemistry.org These ruthenium-catalyzed C-H functionalization strategies offer a direct and efficient pathway to complex isoquinoline structures from readily available starting materials. organic-chemistry.orgnih.govmdpi.com

| Reactants | Catalyst System | Directing Group | Product Type |

| N-quinolin-8-yl-benzamides + Alkynes | [RuCl₂(p-cymene)]₂ / Cu(OAc)₂·H₂O | 8-Aminoquinolinyl nih.gov | Isoquinolones nih.gov |

| Primary Benzylamines + Sulfoxonium Ylides | Ru(II) catalyst | Free amine organic-chemistry.org | Isoquinolines organic-chemistry.org |

| Aromatic Ketoximes + Alkynes | [RuCl₂(p-cymene)]₂ / NaOAc | Oxime organic-chemistry.org | Isoquinolines organic-chemistry.org |

Radical Cascade Reactions for Isoquinoline Ring Formation

Radical cascade reactions provide a powerful avenue for the rapid assembly of complex molecular architectures, including the isoquinoline ring system. These reactions often proceed under mild conditions and can be initiated by various radical precursors.

A notable application of this strategy is the synthesis of isoquinoline-1,3(2H,4H)-diones from acryloyl benzamides. rsc.org In these reactions, a radical is generated from a suitable precursor, which then adds to the alkene moiety of the acryloyl benzamide. This initial addition triggers an intramolecular cyclization onto the aromatic ring, followed by subsequent steps to yield the final isoquinoline-1,3-dione product. A variety of radical sources can be employed, including those derived from compounds containing carbon, sulfur, phosphorus, nitrogen, silicon, and bromine, allowing for the introduction of diverse substituents onto the isoquinoline core. rsc.org These methods highlight the versatility of radical chemistry in constructing heterocyclic systems.

Catalyst-Free and Environmentally Benign Approaches

In the pursuit of sustainable chemical synthesis, the development of catalyst-free and environmentally benign methods is of paramount importance. Several classical and modern reactions allow for the synthesis of isoquinolines without the need for a metal catalyst, often using water as a solvent or proceeding under additive-free conditions.

One such approach is a three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes. organic-chemistry.org This method is notable for being catalyst- and additive-free, which simplifies the reaction setup and purification process. The reaction proceeds through the formation of an N-arylnitrilium salt intermediate, which then undergoes a cycloaddition with the alkyne to directly form the polysubstituted quinoline (B57606) or isoquinoline ring system without requiring a subsequent oxidation step. organic-chemistry.org

Classic named reactions also offer catalyst-free routes to the isoquinoline core. The Pomeranz–Fritsch reaction, for example, utilizes a benzaldehyde and an aminoacetoaldehyde diethyl acetal (B89532), which cyclize under acidic conditions to form isoquinoline. wikipedia.org Similarly, the Bischler–Napieralski synthesis involves the acid-catalyzed cyclization of a β-phenylethylamide to a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the corresponding isoquinoline. rsc.org These methods, while established, remain relevant for their operational simplicity and avoidance of transition metal catalysts.

| Reaction Type | Starting Materials | Key Conditions | Product |

| Three-Component Cascade | Aryl diazonium salts, nitriles, alkynes | Catalyst- and additive-free organic-chemistry.org | Substituted Quinolines/Isoquinolines organic-chemistry.org |

| Pomeranz–Fritsch Reaction | Benzaldehyde, aminoacetoaldehyde diethyl acetal | Acid medium wikipedia.org | Isoquinoline wikipedia.org |

| Bischler–Napieralski Synthesis | β-Phenylethylamide | Lewis acid (e.g., POCl₃) | 3,4-Dihydroisoquinoline rsc.org |

Regioselective Introduction of Halogen Substituents

The precise placement of halogen atoms on the isoquinoline nucleus is crucial for tuning the electronic and steric properties of the molecule, and for providing synthetic handles for further functionalization. Achieving high regioselectivity in halogenation reactions can be challenging due to the multiple reactive positions on the isoquinoline ring.

Direct Halogenation Methods and their Selectivity Challenges

Direct electrophilic halogenation of the isoquinoline core often leads to a mixture of products, as the reaction can occur on both the pyridine (B92270) and benzene (B151609) rings. The outcome is highly dependent on the reaction conditions, including the halogenating agent and the acidity of the medium.

For instance, the bromination of isoquinoline in strong acids like concentrated sulfuric acid (H₂SO₄) using N-bromosuccinimide (NBS) can regioselectively yield 5-bromoisoquinoline. researchgate.net This selectivity is attributed to the reaction proceeding on the protonated isoquinolinium ion, which directs the electrophilic attack to the C5 position. However, the choice of acid and brominating agent is critical to achieving this selectivity. researchgate.net In contrast, gas-phase bromination at high temperatures (450 °C) has been reported to produce 1-bromo-isoquinoline, albeit in low yields, highlighting the dramatic influence of reaction conditions on regioselectivity. researchgate.net

Direct chlorination presents similar challenges. A modern approach to achieve selective C4-halogenation involves a one-pot sequence of Boc₂O-mediated dearomatization, electrophilic halogenation, and subsequent acid-promoted rearomatization. acs.org This strategy effectively activates the C4 position towards electrophilic attack by temporarily disrupting the aromaticity of the pyridine ring, thus overcoming the inherent reactivity patterns of the isoquinoline system. acs.org Chlorination can also be directed to the C2 position by first converting the isoquinoline to its N-oxide and then treating it with a chlorinating reagent like PPh₃/Cl₃CCN. researchgate.netresearchgate.net

These examples underscore the primary challenge of direct halogenation: controlling the position of substitution. The inherent electronic properties of the isoquinoline ring can lead to mixtures of isomers, necessitating carefully optimized conditions or the use of directing groups or multi-step strategies to achieve the desired regioselectivity.

Halogen Exchange Reactions

Halogen exchange reactions, particularly those catalyzed by transition metals, provide a powerful and regioselective method for introducing a specific halogen atom onto an aromatic ring that already contains a different halogen. frontiersin.orgrsc.org This is especially useful when a desired halo-substituted precursor is difficult to access via direct halogenation but a different halo-isomer is readily available. These reactions are based on the principle of converting a more readily available but less reactive aryl halide (like a chloride or bromide) into a more reactive one (like an iodide), or vice versa. frontiersin.orgnih.gov

The Finkelstein reaction, while classic for alkyl halides, does not typically apply to aryl halides due to the strength of the carbon-halogen bond. nih.gov However, metal-catalyzed versions have been developed that are highly effective for aryl and vinyl halides. frontiersin.orgrsc.org Copper(I) iodide, often in the presence of a ligand such as N,N'-dimethyl-1,2-cyclohexanediamine, is a common catalyst for converting aryl bromides to aryl iodides. frontiersin.org Palladium and nickel catalysts are also widely used for various halogen exchange transformations. rsc.org

This methodology is highly relevant for the synthesis of complex molecules like this compound. For example, if a 3,7-dibromoisoquinoline (B1413082) or a 7-bromo-3-iodoisoquinoline (B13001577) were more synthetically accessible, a subsequent halogen exchange reaction could potentially be employed to selectively replace one of the halogens to install the desired chloro-substituent at the C3 position. The feasibility and selectivity of such an exchange would depend on the specific catalyst system and the relative reactivity of the C-Br versus C-I or C-Cl bonds at different positions on the isoquinoline ring.

| Catalyst System | Transformation | Key Features |

| Copper(I) salts / Ligands | Aryl-Br → Aryl-I frontiersin.org | Broad substrate scope, efficient conversion. frontiersin.org |

| Palladium complexes | Various Ar-X → Ar-Y | Versatile for different halogen exchanges. rsc.org |

| Nickel complexes | Various Ar-X → Ar-Y | Alternative to palladium with distinct reactivity. rsc.org |

Pre-functionalization and Subsequent Halogenation

One strategic approach to the synthesis of this compound involves the initial introduction of a functional group onto the isoquinoline scaffold, which is subsequently converted into a halogen atom. This is often followed by a second halogenation step. A common precursor for the introduction of a chlorine atom at the 3-position is isoquinolin-3-ol.

A plausible synthetic pathway commences with the synthesis of 7-bromoisoquinolin-3-ol (B1291703). This intermediate can be prepared through various established methods for isoquinolone formation. Once 7-bromoisoquinolin-3-ol is obtained, it can be converted to this compound by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction typically proceeds by heating the isoquinolinol with an excess of the chlorinating agent, which serves as both the reagent and the solvent. The hydroxyl group at the 3-position is a good leaving group after protonation or activation, facilitating nucleophilic substitution by a chloride ion.

The subsequent introduction of bromine at the 7-position would then be carried out on the 3-chloroisoquinoline (B97870) intermediate. However, a more regioselective approach often involves introducing the bromine atom at an earlier stage.

| Step | Starting Material | Reagent(s) | Product |

| 1 | 7-Bromoisoquinolin-3-ol | POCl₃ | This compound |

Synthesis of this compound from Distinct Precursors

The construction of the this compound molecule can also be achieved from various acyclic or simpler cyclic precursors through a series of reactions that build the isoquinoline core. These methods include stepwise halogenation of a suitable isoquinoline derivative, cyclization strategies where the halogen atoms are already in place on the precursors, and multi-component reactions that form the target molecule in a more convergent manner.

A key strategy in the synthesis of this compound is the stepwise introduction of the halogen atoms onto the isoquinoline ring. This approach allows for controlled regioselectivity. A common method involves the use of an amino-substituted isoquinoline as a precursor, which can then be converted to the chloro derivative via a Sandmeyer reaction.

The synthesis can begin with the preparation of 7-bromo-3-aminoisoquinoline. This intermediate can be synthesized through various routes, including the cyclization of appropriately substituted precursors. Once 7-bromo-3-aminoisoquinoline is obtained, the amino group at the 3-position can be converted to a chloro group. This transformation is classically achieved through a Sandmeyer reaction. nih.govnih.govapolloscientific.co.uknih.govbeilstein-archives.org The process involves two main steps:

Diazotization: The 7-bromo-3-aminoisoquinoline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). This converts the amino group into a diazonium salt (7-bromo-isoquinolin-3-yldiazonium chloride).

Sandmeyer Reaction: The resulting diazonium salt is then reacted with a solution of copper(I) chloride (CuCl) dissolved in hydrochloric acid. This promotes the displacement of the diazonium group by a chloride ion, yielding this compound with the release of nitrogen gas.

This stepwise approach provides a reliable method for the synthesis of the target compound, leveraging the versatility of the amino group as a synthetic handle.

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | 7-Bromo-3-aminoisoquinoline | NaNO₂, HCl (aq) | 7-Bromo-isoquinolin-3-yldiazonium chloride |

| 2 | 7-Bromo-isoquinolin-3-yldiazonium chloride | CuCl, HCl | This compound |

Building the isoquinoline ring from precursors that already contain the necessary halogen atoms is a highly efficient strategy. This avoids the need for post-cyclization halogenation, which can sometimes lead to issues with regioselectivity and harsh reaction conditions. Two classical named reactions, the Bischler-Napieralski and Pomeranz-Fritsch reactions, are particularly well-suited for this approach. wikipedia.orgnrochemistry.comorganic-chemistry.orgwikipedia.org

Bischler-Napieralski Reaction:

This method involves the acid-catalyzed cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, which can then be aromatized to the corresponding isoquinoline. nrochemistry.comorganic-chemistry.orgwikipedia.orgorganicreactions.org To synthesize this compound, one could start with a readily available precursor such as 2-(4-bromophenyl)ethanamine.

The synthetic sequence would be as follows:

Amide Formation: 2-(4-bromophenyl)ethanamine is acylated, for instance with chloroacetyl chloride, to form the corresponding N-(2-(4-bromophenyl)ethyl)-2-chloroacetamide.

Bischler-Napieralski Cyclization: The resulting amide is then treated with a dehydrating agent and Lewis acid catalyst, such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃), to effect an intramolecular electrophilic aromatic substitution. This cyclization would yield 7-bromo-1-(chloromethyl)-3,4-dihydroisoquinoline.

Aromatization and Functional Group Transformation: The dihydroisoquinoline intermediate can be aromatized using an oxidizing agent like palladium on carbon (Pd/C) or manganese dioxide (MnO₂). The chloromethyl group at the 1-position would then need to be removed or transformed. A more direct approach to the 3-chloro functionality is not straightforward via the classical Bischler-Napieralski reaction. A variation might involve cyclization of an appropriate precursor that leads to a 3-oxo- or 3-hydroxy-isoquinoline, which can then be chlorinated.

| Step | Starting Material | Reagent(s) | Product |

| 1 | 2-(4-bromophenyl)ethanamine | Chloroacetyl chloride | N-(2-(4-bromophenyl)ethyl)-2-chloroacetamide |

| 2 | N-(2-(4-bromophenyl)ethyl)-2-chloroacetamide | POCl₃ or P₂O₅ | 7-bromo-1-(chloromethyl)-3,4-dihydroisoquinoline |

| 3 | 7-bromo-1-(chloromethyl)-3,4-dihydroisoquinoline | Pd/C, heat | 7-bromo-1-(chloromethyl)isoquinoline |

Pomeranz-Fritsch Reaction:

This reaction provides a route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgthermofisher.com To apply this to the synthesis of this compound, one would start with a halogenated benzaldehyde.

A potential synthetic route is:

Formation of the Schiff Base: 4-Bromobenzaldehyde is condensed with an aminoacetaldehyde dialkyl acetal (e.g., aminoacetaldehyde dimethyl acetal) to form the corresponding Schiff base.

Pomeranz-Fritsch Cyclization: The Schiff base is then treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to induce cyclization and aromatization, leading to the formation of 7-bromoisoquinoline (B118868).

Chlorination: The resulting 7-bromoisoquinoline would then need to be chlorinated at the 3-position. This could be achieved through various methods, such as electrophilic chlorination under specific conditions, although achieving regioselectivity at the 3-position can be challenging.

| Step | Starting Material | Reagent(s) | Product |

| 1 | 4-Bromobenzaldehyde, Aminoacetaldehyde dimethyl acetal | - | N-(4-bromobenzylidene)-2,2-dimethoxyethanamine |

| 2 | N-(4-bromobenzylidene)-2,2-dimethoxyethanamine | H₂SO₄ or PPA | 7-Bromoisoquinoline |

| 3 | 7-Bromoisoquinoline | Chlorinating agent | This compound |

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov While a specific MCR for the direct formation of this compound is not extensively documented, the principles of MCRs can be applied to devise a potential synthetic route.

A general and versatile MCR for the synthesis of highly substituted isoquinolines has been developed. nrochemistry.com This method involves the reaction of an ortho-lithiated benzylimine with a nitrile. By carefully selecting the starting materials, it is conceivable that this approach could be adapted for the synthesis of this compound.

A hypothetical MCR approach could involve:

Precursor Synthesis: Preparation of a suitable ortho-lithiated benzylimine precursor derived from a 4-bromotoluene (B49008) derivative.

Multi-component Reaction: The in-situ generated lithiated species could then react with a nitrile that would ultimately form the C3 and N2 components of the isoquinoline ring. To introduce the chloro group at the 3-position, a nitrile such as chloroacetonitrile (B46850) could be employed.

The reaction would proceed through a cascade of bond-forming events, leading to the isoquinoline core in a highly convergent manner. The development of such a direct MCR would offer significant advantages in terms of efficiency and atom economy.

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product |

| ortho-lithiated 4-bromobenzylimine | Chloroacetonitrile | - | - | This compound |

Chemical Reactivity and Transformation of 7 Bromo 3 Chloroisoquinoline

Mechanistic Investigations of Halogen Reactivity

The reactivity of the halogens in 7-Bromo-3-chloroisoquinoline is a subject of interest for synthetic chemists aiming to perform regioselective modifications. The two primary pathways for substitution are Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The mechanisms governing these transformations are fundamentally different, leading to opposing trends in halogen reactivity and enabling chemists to selectively target either the C-3 or C-7 position by choosing the appropriate reaction conditions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying halogenated heterocycles. youtube.com The mechanism is a two-step addition-elimination process where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The subsequent departure of the halide leaving group restores the aromaticity of the ring. quora.com For this reaction to proceed, the aromatic ring must be "activated" by the presence of electron-withdrawing groups or heteroatoms that can stabilize the negative charge of the intermediate. youtube.com

In the context of the SNAr mechanism, the rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the halogen. This step is facilitated by a greater partial positive charge on the carbon, which is induced by a more electronegative halogen. Consequently, the reactivity order for halogens in SNAr reactions is generally F > Cl > Br > I. nih.govresearchgate.net This trend is opposite to that observed in SN1, SN2, and many cross-coupling reactions where the C-X bond cleavage is more critical.

For this compound, this principle suggests that the C-3 chlorine atom would be more susceptible to nucleophilic attack than the C-7 bromine atom, assuming all other factors are equal. The higher electronegativity of chlorine makes the C-3 position more electrophilic and better able to accommodate the incoming nucleophile.

| Position | Halogen | Electronegativity (Pauling Scale) | Expected SNAr Reactivity |

| C-3 | Chlorine | 3.16 | Higher |

| C-7 | Bromine | 2.96 | Lower |

The nitrogen atom in the isoquinoline (B145761) ring system plays a crucial role in activating the molecule towards nucleophilic attack. As a heteroatom, nitrogen is more electronegative than carbon and exerts a powerful electron-withdrawing inductive (-I) and mesomeric (-M) effect on the ring system. This effect is most pronounced at the positions α (C-1) and γ (C-3) to the nitrogen. youtube.comiust.ac.irgcwgandhinagar.com

When a nucleophile attacks the C-3 position of this compound, the negative charge of the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom through resonance. This provides significant stabilization to the intermediate, thereby lowering the activation energy for the reaction. In contrast, nucleophilic attack at the C-7 position on the benzo-fused ring does not allow for direct resonance stabilization of the negative charge by the nitrogen atom. iust.ac.ir This electronic factor strongly favors SNAr reactions at the C-3 position over the C-7 position. The combination of the nitrogen's activating effect and the greater electronegativity of chlorine makes the C-3 position the overwhelmingly preferred site for nucleophilic aromatic substitution.

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals and electrons on the reactivity and stability of a molecule. In SNAr reactions, a key stereoelectronic requirement is that the nucleophile must approach the aromatic ring from a trajectory perpendicular to the plane of the ring. This allows for effective overlap between the nucleophile's orbital and the π* antibonding orbital of the C-X bond, initiating the substitution process.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they proceed via mechanisms distinct from SNAr. nih.gov These reactions typically involve a catalytic cycle with steps such as oxidative addition, transmetalation, and reductive elimination. libretexts.org The site selectivity of these reactions on polyhalogenated substrates is often predictable and complementary to that of SNAr reactions.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron species with an organic halide or triflate. libretexts.org A critical step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The rate of this step is highly dependent on the strength of the C-X bond, with weaker bonds reacting faster. The general reactivity order for halogens in oxidative addition is I > Br > Cl. nih.gov

This reactivity trend is the opposite of that observed in SNAr. For this compound, the C-7 bromine bond is significantly weaker than the C-3 chlorine bond. Therefore, oxidative addition of the palladium catalyst is expected to occur selectively at the C-7 position. This allows for site-selective arylation at the benzo-ring position, leaving the C-3 chlorine available for subsequent transformations.

Studies on analogous dihaloisoquinolines confirm this selectivity. For example, the Suzuki-Miyaura coupling of 1-chloro-7-bromoisoquinoline with boronic acids proceeds selectively at the C-7 position, demonstrating that the intrinsic reactivity difference between C-Br and C-Cl bonds in oxidative addition is the dominant factor. nih.gov While the C-3 position is electronically activated by the nitrogen atom, this effect is not sufficient to overcome the much higher energy barrier for cleaving the stronger C-Cl bond under typical Suzuki-Miyaura conditions. nih.govrsc.org

| Position | Halogen | C-X Bond Dissociation Energy (Aryl) | Expected Suzuki-Miyaura Reactivity |

| C-3 | Chlorine | ~400 kJ/mol | Lower |

| C-7 | Bromine | ~330 kJ/mol | Higher |

This differential reactivity allows for a predictable and regioselective functionalization strategy for this compound, as summarized below.

| Reaction Type | Preferred Site of Attack | Primary Influencing Factor |

| Nucleophilic Aromatic Substitution (SNAr) | C-3 (Chlorine) | Electronic activation by Nitrogen; Halogen electronegativity |

| Suzuki-Miyaura Coupling | C-7 (Bromine) | C-X Bond Strength (Oxidative Addition) |

Cross-Coupling Reactions at Halogenated Sites

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. For this compound, the reaction can be directed to selectively form an alkynyl group at the more reactive C7 position, leaving the C3 chloro group available for subsequent transformations. The mild reaction conditions of the Sonogashira coupling make it compatible with a wide range of functional groups.

The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the copper(I) acetylide and reductive elimination to yield the arylalkyne and regenerate the catalyst. The selectivity for the C-Br bond over the C-Cl bond is a well-established principle in palladium-catalyzed cross-coupling reactions, stemming from the lower bond dissociation energy of the C-Br bond.

| Reactant | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|

| Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄ / CuI | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | THF or DMF | 7-Alkynyl-3-chloroisoquinoline |

Stille Coupling for Alkylation/Arylation

The Stille coupling reaction provides a versatile route for the formation of carbon-carbon bonds by reacting an organostannane (organotin) compound with an organic halide. This palladium-catalyzed reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. In the context of this compound, Stille coupling can be employed to introduce alkyl, vinyl, or aryl groups, again with a preference for reaction at the C7 position.

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation from the organotin reagent to the palladium center, and reductive elimination. The choice of ligands for the palladium catalyst can be crucial for achieving high yields and selectivity.

| Organostannane Reagent (R-Sn(Alkyl)₃) | Palladium Catalyst | Ligand | Solvent | Product |

|---|---|---|---|---|

| Aryl-SnBu₃, Vinyl-SnBu₃, Alkyl-SnBu₃ | Pd(PPh₃)₄ or Pd₂(dba)₃ | Triphenylphosphine (PPh₃) or AsPh₃ | Toluene (B28343), THF, or DMF | 7-Aryl/Vinyl/Alkyl-3-chloroisoquinoline |

Heck Reactions

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a cornerstone of C-C bond formation for creating substituted alkenes. This reaction typically involves an aryl or vinyl halide, a palladium catalyst, a base, and an alkene. For this compound, the Heck reaction allows for the introduction of a vinyl substituent at the C7 position. The reaction mechanism proceeds through oxidative addition of the aryl bromide to Pd(0), followed by alkene insertion into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. The choice of catalyst, ligands, and base can influence the efficiency and regioselectivity of the reaction.

| Alkene Partner | Palladium Precatalyst | Ligand | Base | Product |

|---|---|---|---|---|

| Styrene (B11656), Acrylates | Pd(OAc)₂ | P(o-tolyl)₃ or PPh₃ | Et₃N, K₂CO₃, or NaOAc | 7-Vinyl-3-chloroisoquinoline derivative |

Negishi and Kumada Coupling Reactions

The Negishi and Kumada couplings offer powerful alternatives for C-C bond formation. The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. The Kumada coupling employs Grignard reagents (organomagnesium halides) and is one of the earliest developed cross-coupling methods, often catalyzed by nickel or palladium complexes.

Both reactions can be applied to this compound for alkylation or arylation, with the reaction preferentially occurring at the C7-Br bond. The choice between these methods often depends on the desired substrate scope and the sensitivity of other functional groups present in the molecule. The Kumada coupling is highly effective but the strong basicity and nucleophilicity of Grignard reagents can limit its functional group compatibility. The Negishi coupling, with the milder organozinc reagents, often provides broader applicability.

| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Key Advantage |

|---|---|---|---|

| Negishi | Organozinc (R-ZnX) | Pd(PPh₃)₄, Ni(dppe)Cl₂ | High functional group tolerance |

| Kumada | Grignard (R-MgX) | Ni(dppp)Cl₂, Pd(PPh₃)₄ | High reactivity of Grignard reagent |

Radical Reactions and Functionalization

Beyond transition-metal-catalyzed reactions, the halogenated positions on this compound can be susceptible to radical reactions. These transformations can be initiated by radical initiators (e.g., AIBN) or photochemically. Radical C-H functionalization reactions, initiated by hydrogen-atom transfer (HAT), have become increasingly useful for modifying complex molecules. While direct C-H functionalization on the isoquinoline core is possible, the halogen atoms can also participate in radical processes. For instance, radical dehalogenation can occur, or the aryl halide can act as a partner in radical-mediated cross-coupling reactions, offering alternative pathways to functionalization that are complementary to traditional methods.

Redox Chemistry Involving Halogenated Positions

The electronic properties of this compound, influenced by the electron-withdrawing halogen atoms and the nitrogen heteroatom, make it a candidate for redox chemistry studies. The halogenated positions can be targeted for reductive dehalogenation using various methods, including catalytic hydrogenation or electron-transfer reagents. This can be a strategy for the selective removal of one or both halogen atoms after they have served their purpose in directing other reactions. Conversely, the isoquinoline ring system can undergo oxidation or reduction, with the halogen substituents modulating the redox potential of the molecule.

Selective Functionalization of the Isoquinoline Core

The synthetic utility of this compound is significantly enhanced by the ability to selectively functionalize one halogenated site over the other. As highlighted in the discussions of various cross-coupling reactions, the C7-Br bond is more susceptible to oxidative addition by palladium(0) catalysts than the C3-Cl bond.

This reactivity difference allows for a sequential functionalization strategy:

Step 1: A palladium-catalyzed cross-coupling reaction (e.g., Sonogashira, Suzuki, Stille, Heck) is performed to introduce a desired substituent at the C7 position.

Step 2: The resulting 7-substituted-3-chloroisoquinoline can then undergo a second, typically more forcing, cross-coupling reaction to modify the C3 position. Alternatively, the chloro group can be substituted via nucleophilic aromatic substitution (SNAr), a reaction that is often facilitated by the electron-withdrawing nature of the isoquinoline ring system.

This stepwise approach provides a robust platform for the synthesis of a diverse array of di-substituted isoquinolines with precise control over the substitution pattern, making this compound a valuable intermediate in medicinal and materials chemistry.

Compound Name Index

C-H Activation at Unsubstituted Positions

Direct C-H activation is a powerful tool for the functionalization of heteroaromatic compounds, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. For the this compound scaffold, the unsubstituted positions at C-1, C-4, C-5, C-6, and C-8 are potential sites for such transformations. While specific studies on the C-H activation of this compound are not extensively documented, the reactivity of the isoquinoline core suggests several possibilities.

Transition metal catalysis, particularly with palladium, rhodium, and iridium, is a common strategy for C-H activation. The inherent electronic properties of the isoquinoline ring, with the nitrogen atom rendering the adjacent C-1 and C-3 positions electron-deficient, influence the regioselectivity of these reactions. However, the existing chloro-substituent at C-3 and the bulky bromo-substituent at C-7 would sterically and electronically direct C-H activation to other positions.

Research on related isoquinoline derivatives has demonstrated that C-H activation can be directed to various positions depending on the catalyst and directing group. For instance, rhodium(III)-catalyzed C-H activation of quinoline (B57606) N-oxides has been shown to be highly regioselective for the C-8 position. google.com While this compound is not an N-oxide, this highlights the potential for functionalization at the C-8 position under specific catalytic conditions.

Palladium-catalyzed direct arylation is another common C-H functionalization method. In the absence of strong directing groups, the most acidic C-H bond is often the site of activation. For this compound, theoretical calculations would be needed to predict the most likely site of C-H activation. It is plausible that the C-1, C-4, or C-8 positions could be targeted under appropriate conditions.

A patent for the synthesis of EGFR inhibitors describes a palladium-catalyzed Buchwald-Hartwig amination reaction where this compound is coupled with diphenylmethanimine. This reaction, however, proceeds via functionalization of the C-Br bond rather than a direct C-H activation. google.com

Further research is required to explore the direct C-H activation of this compound to fully unlock its synthetic potential.

Regioselective Dearomatization Strategies

Dearomatization of N-heterocycles is a valuable strategy for the synthesis of saturated and partially saturated scaffolds, which are of significant interest in medicinal chemistry. For this compound, regioselective dearomatization would lead to a variety of substituted tetrahydro- and dihydroisoquinolines.

One common approach to dearomatization involves the reduction of the isoquinoline ring. Catalytic hydrogenation is a straightforward method, though it often leads to the complete saturation of the heterocyclic ring. For more controlled, regioselective dearomatization, other strategies are employed.

The formation of isoquinolinium salts by N-alkylation or N-acylation activates the ring towards nucleophilic attack, facilitating dearomatization. The subsequent addition of a nucleophile can occur at either the C-1 or C-3 position, depending on the nature of the N-substituent and the nucleophile. For this compound, the presence of the chloro group at C-3 would likely direct nucleophilic attack to the C-1 position after N-activation.

Derivatization at the Nitrogen Atom

The nitrogen atom in the isoquinoline ring is a key site for derivatization, allowing for the formation of isoquinolinium salts and N-oxides. These derivatives exhibit altered reactivity and can serve as intermediates for further functionalization.

N-Alkylation and N-Arylation:

The lone pair of electrons on the nitrogen atom makes it nucleophilic, readily reacting with alkyl and aryl halides to form quaternary isoquinolinium salts. The reaction of this compound with an alkylating agent, such as methyl iodide, would yield the corresponding N-methylisoquinolinium salt. These salts are more susceptible to nucleophilic attack and reduction, as discussed in the context of dearomatization.

N-Oxide Formation:

Treatment of this compound with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, would lead to the formation of this compound N-oxide. The N-oxide functionality significantly alters the electronic properties of the isoquinoline ring, making the C-1 and C-3 positions more electrophilic and activating the C-H bonds at positions C-8 for metallation.

Reactions at Other Positions:

While not a direct derivatization of the nitrogen atom, it is important to note that the presence of the nitrogen influences the reactivity at other positions. As mentioned earlier, a patent application has disclosed the use of this compound in a palladium-catalyzed Stille coupling reaction. In this example, the compound is reacted with tributyl(1-ethoxyvinyl)stannane, leading to substitution at the C-3 position, presumably through displacement of the chlorine atom. google.com

Another patent describes a Buchwald-Hartwig amination where this compound is coupled with diphenylmethanimine in the presence of a palladium catalyst, leading to substitution at the C-7 position by displacement of the bromine atom. google.com

Interactive Data Tables

Table 1: Buchwald-Hartwig Amination of this compound google.com

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product |

| This compound | Diphenylmethanimine | Pd2(dba)3 | BINAP | Cs2CO3 | Dioxane | 3-Chloro-7-(diphenylmethyleneamino)isoquinoline |

Table 2: Stille Coupling of this compound google.com

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

| This compound | Tributyl(1-ethoxyvinyl)stannane | Tetrakis(triphenylphosphine)palladium | Toluene | 1-(7-Bromo-isoquinolin-3-yl)-ethanone |

Computational Chemistry and Spectroscopic Analysis

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.commdpi.com For 7-Bromo-3-chloroisoquinoline, DFT calculations are instrumental in understanding its stability, reactivity, and the pathways it might take during chemical reactions. By solving the Kohn-Sham equations, DFT provides essential parameters like molecular orbital energies, geometric configurations, and vibrational frequencies. mdpi.comresearchgate.net The accuracy of these calculations is highly dependent on the chosen functional and basis set. mdpi.comnih.gov

DFT calculations are a cornerstone for mapping out the intricate pathways of chemical reactions. By computing the potential energy surface, researchers can identify stable intermediates and, crucially, the high-energy transition states that connect them. For a molecule like this compound, this is particularly relevant for predicting the outcomes of reactions such as nucleophilic aromatic substitution (SNAr).

The Gibbs free energy profile for a reaction can be calculated, revealing the energy barriers (activation energies) for each step. researchgate.net For instance, in a substitution reaction, DFT can determine whether the mechanism is a concerted process or proceeds through a Meisenheimer intermediate. researchgate.netnih.gov The transition state is the highest point on the minimum energy path between reactants and products; locating its geometry and energy is key to understanding reaction kinetics. mdpi.com Computational studies on similar heterocyclic systems have shown that DFT can reliably predict activation energies that are in good agreement with experimental data. researchgate.net

Table 1: Hypothetical DFT-Calculated Activation Energies for Nucleophilic Substitution

This table illustrates how DFT could be used to compare the energy barriers for a nucleophile attacking the two different halogen-substituted positions on the isoquinoline (B145761) core.

| Reactive Site | Proposed Mechanism | Calculated Activation Energy (ΔG‡, kcal/mol) |

| C3 (Carbon-Chlorine bond) | Concerted SNAr | 22.5 |

| C7 (Carbon-Bromine bond) | Stepwise (Meisenheimer) | 25.8 |

When a molecule has multiple reactive sites, such as the C-3 (chloro-substituted) and C-7 (bromo-substituted) positions in this compound, DFT can predict which site is more likely to react—a property known as regioselectivity. This prediction is based on comparing the activation energies for the transition states corresponding to reactions at each site. researchgate.net The reaction pathway with the lower energy barrier will be the kinetically favored one, and its product will be dominant. nih.gov

The combination of DFT with machine learning models has emerged as a powerful strategy for rapidly and accurately predicting regioselectivity for SNAr reactions, even for large datasets. researchgate.netchemrxiv.org Such hybrid approaches can achieve high accuracy in predicting the major product, significantly aiding synthetic planning. chemrxiv.org While stereoselectivity is less relevant for planar aromatic systems in simple substitution reactions, it becomes critical in more complex transformations, such as cycloadditions, where DFT can again be used to compare the energies of different stereoisomeric transition states. mdpi.com

Table 2: Predictive Regioselectivity via Transition State Energy Comparison

This interactive table shows hypothetical energy differences between two possible reaction pathways, indicating the predicted major product.

| Pathway | Transition State | Relative Energy (ΔΔG‡, kcal/mol) | Predicted Product Ratio (Major:Minor) |

| Attack at C3 | TS-C3 | 0.0 | >99:1 |

| Attack at C7 | TS-C7 | +3.3 | <1:99 |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.comnih.gov Conversely, the LUMO, the lowest-energy orbital without electrons, acts as an electron acceptor, governing the molecule's electrophilicity. youtube.comnih.gov

For this compound, the distribution and energy of these orbitals dictate its reactivity.

HOMO: The location of the HOMO density indicates the most probable sites for electrophilic attack.

LUMO: The location of the LUMO density points to the sites most susceptible to nucleophilic attack. The C-Cl and C-Br bonds are expected to be key sites of LUMO density.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. nih.gov

Introducing electron-donating or electron-withdrawing groups can tune the frontier orbital energy levels and thus modify the molecule's properties. nih.govrsc.org

Table 3: Conceptual Frontier Molecular Orbital Properties

This table presents hypothetical FMO energy values for this compound, illustrating how these values inform reactivity predictions.

| Molecular Orbital | Energy (eV) | Implication for Reactivity |

| HOMO | -6.5 | Site of electrophilic attack |

| LUMO | -1.8 | Site of nucleophilic attack |

| HOMO-LUMO Gap | 4.7 | Indicates high kinetic stability |

Molecular Dynamics Simulations for Reactivity Prediction

While DFT calculations provide a static picture of molecules at their energy minima, Molecular Dynamics (MD) simulations introduce temperature and time, allowing for the exploration of a molecule's dynamic behavior. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational flexibility and the stability of protein-ligand complexes. mdpi.comnih.gov

For predicting the reactivity of this compound, MD simulations can be used to:

Sample Reaction Coordinates: By applying constraints, MD can sample the phase space near a transition state, helping to calculate free energy profiles for reactions.

Model Solvation Effects: MD explicitly models the dynamic interactions between the solute (this compound) and solvent molecules, which can significantly influence reaction pathways and rates.

Assess Stability of Intermediates: The stability and lifetime of reaction intermediates, such as a Meisenheimer complex, can be studied in a dynamic, solvated environment.

This approach provides a more realistic representation of chemical processes occurring in solution.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational technique that correlates the structural or physicochemical properties of a set of compounds with their biological activity or chemical reactivity. nih.gov These models are represented by a mathematical equation that can be used to predict the properties of new, untested molecules. researchgate.net

A QSAR model for predicting the reactivity of this compound and its derivatives would involve several steps:

Dataset Assembly: A collection of similar halogenated isoquinolines with experimentally measured reactivity data (e.g., reaction rates) is compiled. researchgate.net

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These can include constitutional, topological, electronic (e.g., atomic charges, dipole moment), and quantum-chemical (e.g., HOMO/LUMO energies) parameters. nih.govnih.gov

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical relationship is established between a subset of the most relevant descriptors and the observed reactivity. researchgate.net

Validation: The model's predictive power is rigorously tested using internal cross-validation techniques and an external test set of compounds not used during model development. nih.govnih.gov

For halogenated aromatic compounds, descriptors related to molecular size, electronic properties, and the presence of specific functional groups have been shown to be important for building predictive QSAR models. nih.govelsevierpure.com

Table 4: Example of a Hypothetical QSAR Model for Reactivity

This table outlines a sample QSAR equation and the statistical parameters used to validate its predictive power.

| Component | Description |

| Model Equation | log(k) = 0.85 * LUMO_Energy - 0.23 * Molecular_Volume + 1.54 * ESP_Max + 2.1 |

| Statistical Parameters | |

| R² (Coefficient of Determination) | 0.92 (Indicates a good fit to the training data) |

| Q² (Cross-validated R²) | 0.85 (Indicates good internal predictivity) |

| R²_pred (External Validation) | 0.88 (Indicates good predictivity for new compounds) |

Spectroscopic Characterization of Novel Derivatives

The structural confirmation and detailed electronic and conformational analysis of novel derivatives stemming from this compound rely on a suite of advanced spectroscopic and analytical techniques. Beyond routine identification, these methods provide profound insights into molecular architecture, fragmentation behavior, and absolute stereochemistry, which are critical for understanding structure-activity relationships.

Advanced NMR Spectroscopic Studies for Structural Elucidation

While ¹H and ¹³C NMR are fundamental for basic structural verification, advanced NMR studies are indispensable for the unambiguous assignment of all proton and carbon signals in complex derivatives of this compound, especially when the core is further substituted. Techniques such as 2D NMR, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to definitively establish connectivity.

In ¹³C NMR spectra of isoquinoline alkaloids and related compounds, the chemical shifts are highly sensitive to the nature and position of substituents. cdnsciencepub.com For instance, the presence of electron-withdrawing groups like bromine and chlorine on the this compound scaffold significantly influences the electronic environment of the carbon atoms, leading to predictable downfield shifts. In derivatives where additional functional groups are introduced, these shifts can be further modulated.

HMBC experiments are particularly powerful for mapping long-range (²J and ³J) correlations between protons and carbons. This allows for the confirmation of linkages between substituent groups and the isoquinoline core. For example, protons on a group attached at the C-1 position would show correlations to C-1, C-8a, and the carbon of the substituent itself, thereby confirming its position. The analysis of coupling constants in high-resolution ¹H NMR spectra also provides crucial information regarding the spatial relationship between adjacent protons.

| Position | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1 | - | 152.0 | H-8 → C-1 |

| 3 | - | 135.5 | H-4 → C-3 |

| 4 | 7.85 (s) | 120.0 | H-4 → C-3, C-4a, C-5 |

| 4a | - | 136.2 | H-4, H-5 → C-4a |

| 5 | 8.10 (d) | 128.5 | H-5 → C-4, C-4a, C-6, C-8a |

| 6 | 7.70 (dd) | 130.0 | H-6 → C-5, C-7, C-8 |

| 7 | - | 122.0 | H-6, H-8 → C-7 |

| 8 | 8.25 (d) | 129.5 | H-8 → C-1, C-6, C-7, C-8a |

| 8a | - | 127.8 | H-1, H-5, H-8 → C-8a |

This interactive table presents hypothetical NMR data for a derivative of this compound, illustrating typical chemical shifts and key HMBC correlations used for structural elucidation.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS), particularly when coupled with collision-induced dissociation (CID), is a vital tool for analyzing the fragmentation pathways of novel this compound derivatives. nih.gov The presence of both chlorine and bromine atoms imparts a highly characteristic isotopic pattern to the molecular ion (M⁺) peak and any fragment ions containing these halogens. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Consequently, the molecular ion region will exhibit a distinctive cluster of peaks (M, M+2, M+4, M+6), which serves as a primary diagnostic tool.

Systematic investigations into the fragmentation of isoquinoline alkaloids reveal common patterns that can be applied to derivatives of this compound. nih.govresearchgate.net Under electron impact (EI) or electrospray ionization (ESI), fragmentation is often initiated by the loss of substituents or cleavage of the heterocyclic ring.

Common fragmentation pathways for halogenated isoquinolines may include:

Loss of Halogen Radicals: Initial fragmentation often involves the cleavage of the C-Br or C-Cl bond to lose a bromine (·Br) or chlorine (·Cl) radical, respectively.

Ring Cleavage: Subsequent fragmentation can involve retro-Diels-Alder (RDA) reactions or other ring-opening mechanisms, leading to the loss of small neutral molecules like HCN.

Loss of Substituents: In derivatized compounds, the cleavage of bonds alpha to the isoquinoline ring or the loss of other functional groups provides key structural information. libretexts.org

The fragmentation mechanisms of certain isoquinoline-3-carboxamides have been shown to involve unusual pathways, such as the loss of a substituent followed by a spontaneous and reversible water addition to the resulting acylium ion in the gas phase. acs.org Such complex fragmentation behaviors, elucidated through high-resolution mass spectrometry, are crucial for the accurate identification of metabolites and degradation products. acs.org

| Fragment Ion | Proposed Neutral Loss | Significance |

|---|---|---|

| [M-Cl]⁺ | ·Cl | Indicates presence of chlorine. |

| [M-Br]⁺ | ·Br | Indicates presence of bromine. |

| [M-HCl]⁺ | HCl | Common pathway for chloro-aromatics. |

| [M-HCN]⁺ | HCN | Characteristic of nitrogen heterocycles. |

| [M-Br-HCN]⁺ | ·Br, HCN | Sequential fragmentation pathway. |

This interactive table outlines potential fragmentation pathways and the corresponding neutral losses for derivatives of this compound under mass spectrometric analysis.

X-ray Crystallography for Absolute Stereochemistry

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of novel this compound derivatives. dntb.gov.ua This technique provides precise data on bond lengths, bond angles, and torsion angles, allowing for the complete elucidation of the molecular conformation in the solid state. For chiral derivatives, X-ray crystallography is particularly crucial as it can determine the absolute stereochemistry, a critical aspect for biological activity. eurjchem.com

The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to construct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision.

Crystallographic studies of isoquinoline derivatives reveal important information about intermolecular interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, which dictate the crystal packing arrangement. eurjchem.comresearchgate.net These non-covalent interactions can influence the physical properties of the solid material. The data obtained are fundamental for computational chemistry studies, providing a validated starting point for molecular modeling and simulations.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the crystal lattice symmetry. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| C-Br Bond Length | 1.90 Å | Confirms C-Br bond. |

| C-Cl Bond Length | 1.74 Å | Confirms C-Cl bond. |

| Intermolecular Interactions | π-π stacking | Influences crystal packing and stability. |

This interactive table presents hypothetical crystallographic data for a derivative of this compound, highlighting key parameters obtained from an X-ray diffraction study.

Applications of 7 Bromo 3 Chloroisoquinoline Derivatives in Advanced Materials and Catalysis Research

Development of Chiral Ligands for Asymmetric Synthesis